2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

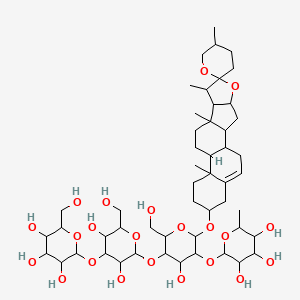

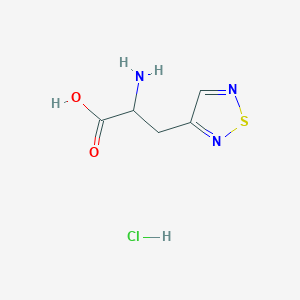

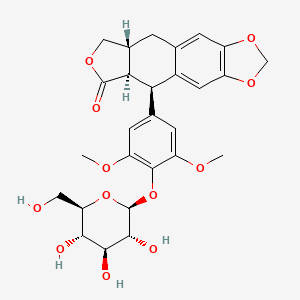

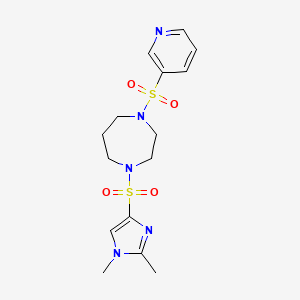

“2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride” is a chemical compound with the IUPAC name 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be obtained from the hydrolysis of a precursor with a yield of 83% . The synthesis process also involves the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.66 . The compound is a powder at room temperature .Applications De Recherche Scientifique

Subheading Synthesis of Thiadiazole Derivatives and Antiparasitic Applications

Thiadiazole derivatives, specifically 5-substituted amino-1,3,4-thiadiazol-2-yl, have been synthesized and tested for their antiparasitic activity. These compounds exhibit moderate schistosomicidal activity against Schistosoma mansoni in mice. The significance of this research lies in its contribution to the development of new treatments for parasitic infections (Soliman, Mokhtar, & el Sadany, 1984).

Diuretic Activity of Substituted 1,3,4-Thiadiazoles

Subheading Pharmacological Properties of 1,3,4-Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives has revealed promising results in the search for new diuretic agents. These compounds, particularly 5-methyl-substituted derivatives, have demonstrated significant diuretic activity, showing an increase in urinary excretion of water and electrolytes in Swiss albino mice (Ergena, Rajeshwar, & Solomon, 2022).

Synthesis and Antiulcer Activity of Thiadiazole Derivatives

Subheading Potential Antiulcer Applications of 2-Amino-8H-indeno[1,2-d]thiazole Derivatives

A series of 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups at the 2 position have been synthesized and evaluated for their anti-ulcerous activity. Specifically, alkylamino derivatives showed a potent inhibitory effect on ethanol-induced gastric ulcers, highlighting their potential therapeutic applications (Inoue, Ikesue, & Mizoguchi, 1994).

Carbonic Anhydrase Inhibitors and Intraocular Pressure Reduction

Subheading Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

Derivatives of 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested as carbonic anhydrase inhibitors. These compounds, particularly against CA II and CA IV isozymes, have shown significant potential in reducing intraocular pressure (IOP) in rabbits, indicating their application in the treatment of glaucoma (Barboiu et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDLTMLONIGHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)

![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)

![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)

![5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2418477.png)